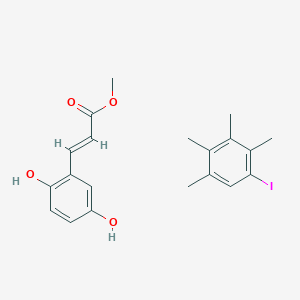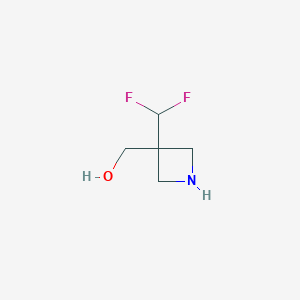
Bis(6-bromopyridin-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(6-bromopyridin-2-yl)methane: is an organic compound with the molecular formula C11H8Br2N2 It consists of two 6-bromopyridine rings connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)methane typically involves the reaction of 6-bromopyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the formaldehyde acts as a methylene donor, linking the two pyridine rings.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(6-bromopyridin-2-yl)methane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Bis(6-bromopyridin-2-yl)methane is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Bis(6-bromopyridin-2-yl)methane depends on its specific application. In general, the compound can interact with various molecular targets through its pyridine rings and bromine atoms. These interactions can include hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
6-Bromopyridin-2-ylmethanol: A related compound with a hydroxymethyl group instead of a methylene bridge.
2,6-Bis(bromomethyl)pyridine: Another similar compound with bromomethyl groups at the 2 and 6 positions of the pyridine ring.
Uniqueness: Bis(6-bromopyridin-2-yl)methane is unique due to its methylene bridge connecting two 6-bromopyridine rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C11H8Br2N2 |
|---|---|
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
2-bromo-6-[(6-bromopyridin-2-yl)methyl]pyridine |
InChI |
InChI=1S/C11H8Br2N2/c12-10-5-1-3-8(14-10)7-9-4-2-6-11(13)15-9/h1-6H,7H2 |
Clave InChI |
AZUFZIHFAYSGDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)CC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


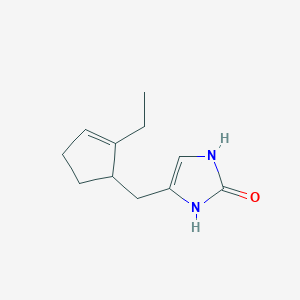
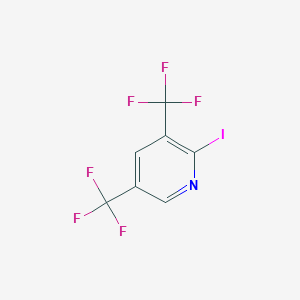
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
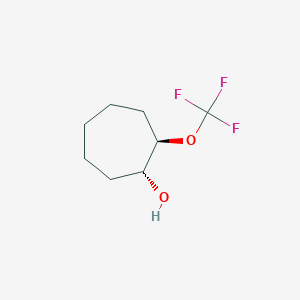
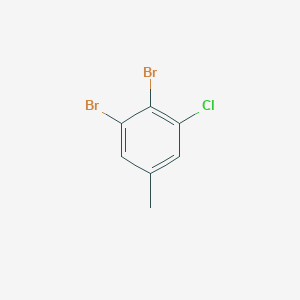
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
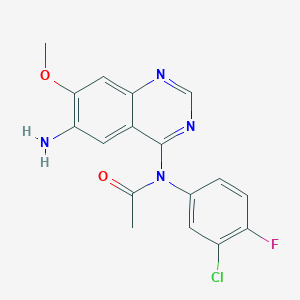
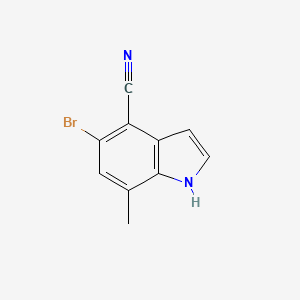
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
